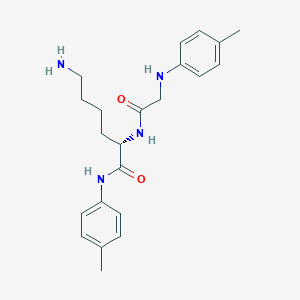
N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic organic compound characterized by the presence of two 4-methylphenyl groups attached to a glycyl and L-lysinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:
Formation of Glycyl Intermediate: The initial step involves the reaction of 4-methylphenylamine with glycine to form N-(4-methylphenyl)glycine.
Coupling with L-lysine: The N-(4-methylphenyl)glycine is then coupled with L-lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Product Formation: The resulting intermediate is further reacted with another equivalent of 4-methylphenylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the 4-methylphenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Aplicaciones Científicas De Investigación
N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-Methylphenyl)sulfonyl]glycyl-N-(2-furylmethyl)-N 2-(4-methylphenyl)valinamide
- N-Methyl-N-[(4-methylphenyl)sulfonyl]glycyl-N-(2,3,4-trifluorophenyl)glycinamide
Uniqueness
N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual 4-methylphenyl groups and the presence of both glycyl and L-lysinamide moieties contribute to its versatility and potential for diverse applications.
Propiedades
Número CAS |
918436-17-6 |
|---|---|
Fórmula molecular |
C22H30N4O2 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[2-(4-methylanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C22H30N4O2/c1-16-6-10-18(11-7-16)24-15-21(27)26-20(5-3-4-14-23)22(28)25-19-12-8-17(2)9-13-19/h6-13,20,24H,3-5,14-15,23H2,1-2H3,(H,25,28)(H,26,27)/t20-/m0/s1 |
Clave InChI |
JZFHBTZCRVAOLR-FQEVSTJZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NCC(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)C |
SMILES canónico |
CC1=CC=C(C=C1)NCC(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


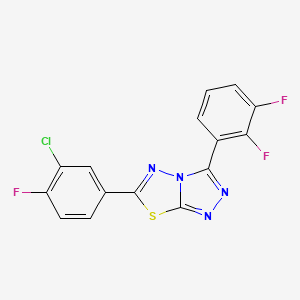
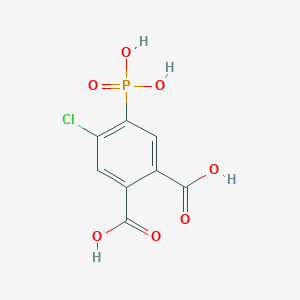
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B15173100.png)
![1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene](/img/structure/B15173101.png)
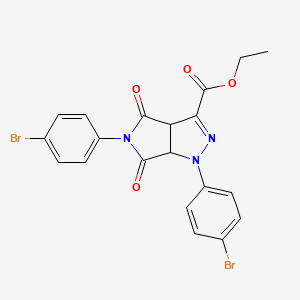
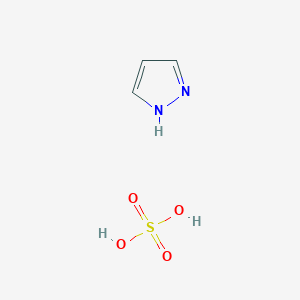
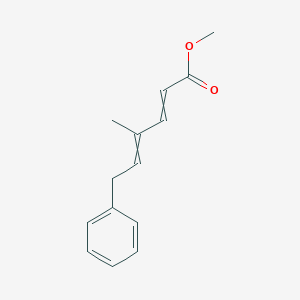
![5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B15173112.png)
![Benzaldehyde, 4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-](/img/structure/B15173118.png)
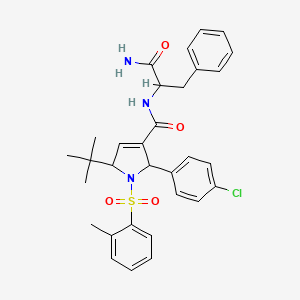
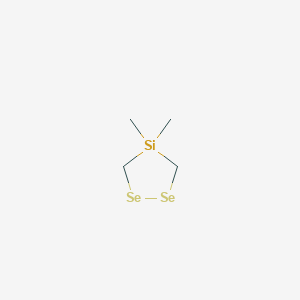
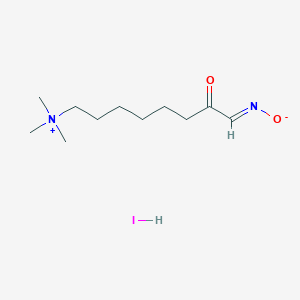
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)-](/img/structure/B15173156.png)
![1H-Silolo[1,2-a]siline](/img/structure/B15173168.png)
